2-Chloro-3-(chlorodifluoromethoxy)pyridine
Description
Contextualization within Halogenated Pyridine (B92270) Derivatives
Halogenated pyridines are a class of heterocyclic compounds that form the backbone of numerous synthetic and biologically active molecules. nih.govresearchgate.net The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a common scaffold in medicinal chemistry and agrochemistry. nih.gov The introduction of halogen atoms (F, Cl, Br, I) onto this ring profoundly alters its electronic properties and reactivity.
Pyridine itself is electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution. nih.gov Halogenation, therefore, often requires specific strategies, such as activating the pyridine ring (e.g., by forming an N-oxide) or using directed metalation-trapping sequences. nih.gov The resulting halopyridines are versatile intermediates. The carbon-halogen bond serves as a reactive handle for a wide array of subsequent chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and the introduction of other functional groups. nih.gov This versatility makes them key building blocks for constructing complex molecular architectures. researchgate.net
Historical Development and Initial Research Trajectories
While a specific historical timeline for 2-Chloro-3-(chlorodifluoromethoxy)pyridine is unavailable, the history of its parent class, fluorinated pyridines, dates back to the mid-20th century. The first synthetic methods for perfluoropyridine, a fully fluorinated version of pyridine, were reported in the early 1960s. nih.gov These early methods involved the high-temperature defluorination of perfluoropiperidine over metals like iron or nickel. nih.gov A significant advancement came in 1964 and 1965 when researchers developed a method to synthesize perfluoropyridine by heating pentachloropyridine (B147404) with anhydrous potassium fluoride (B91410). nih.gov
The development of fluorinated compounds, including pyridines, was significantly driven by the quest for novel materials and biologically active molecules. Research in fluorine chemistry, such as the work at the University of Manchester Institute of Science and Technology (UMIST), led to the development of safer and more effective fluorinating agents, which broadened the accessibility of these compounds for research and industrial applications. man.ac.uk This foundational work paved the way for the synthesis of a vast array of fluorinated and chlorinated pyridine derivatives, although the specific trajectory for this compound remains undocumented.
Significance of the Chlorodifluoromethoxy Group in Pyridine Scaffolds
The incorporation of fluorine and fluorinated groups into organic molecules is a widely used strategy in drug design and agrochemical development to modulate a compound's physicochemical and biological properties. mdpi.comnih.gov The chlorodifluoromethoxy (-OCF₂Cl) group is a polyhalogenated substituent that imparts unique electronic effects.
The related difluoro(methoxy)methyl (CF₂OCH₃) group has been studied and found to act as a moderate electron acceptor through both inductive and resonance effects. nbuv.gov.ua The high electronegativity of the two fluorine atoms strongly withdraws electron density. This electron-withdrawing nature is a hallmark of fluorinated groups like trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃), which are known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. mdpi.com
When attached to a pyridine ring, the chlorodifluoromethoxy group would be expected to:
Decrease the basicity of the pyridine nitrogen by withdrawing electron density from the aromatic system.
Influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack.
Increase the lipophilicity of the molecule, which can affect its ability to cross biological membranes.
Enhance metabolic stability by blocking sites susceptible to enzymatic oxidation. mdpi.com
The combination of a chlorine atom on the pyridine ring and the chlorodifluoromethoxy group creates a molecule with multiple halogen atoms, a feature often associated with potent biological activity in agrochemicals. researchgate.net
Current Research Landscape and Emerging Trends
There is no apparent active research landscape specifically for this compound. However, the broader field of fluorinated and halogenated pyridine derivatives is highly active and continues to expand. The trend is driven by the consistent success of these motifs in producing effective new products.
In the agrochemical industry, fluorinated compounds have seen a dramatic rise in importance. Between 2010 and 2020, they accounted for more than half of all newly approved pesticides. researchgate.netacs.org Research focuses on designing molecules with high efficacy, environmental safety, and favorable compatibility with non-target organisms. researchgate.net The trifluoromethylpyridine structure, in particular, is a key component in many successful agrochemicals. jst.go.jp
In pharmaceuticals, the inclusion of fluorine is a proven strategy to enhance drug properties. mdpi.com Fluorinated drugs represent a significant portion of all commercialized medications. mdpi.com Research continues to explore how the unique electronic properties of fluorine can be used to fine-tune the potency, selectivity, metabolic stability, and pharmacokinetic profiles of new therapeutic agents. mdpi.comnih.gov The development of novel, sustainable fluorination methods, including those that avoid the use of harmful PFAS chemicals, is also an emerging and important trend. amsterdamsciencepark.nl
Table 2: Comparison of Related Halogenated Pyridines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
|---|---|---|---|---|
| This compound | N/A | C₆H₃Cl₂F₂NO | 213.99 | Target compound |
| 2-Chloro-3-(trifluoromethyl)pyridine | 65753-47-1 | C₆H₃ClF₃N | 181.54 | Important agrochemical intermediate chemicalbook.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3Cl2F2NO |
|---|---|
Molecular Weight |
213.99 g/mol |
IUPAC Name |
2-chloro-3-[chloro(difluoro)methoxy]pyridine |
InChI |
InChI=1S/C6H3Cl2F2NO/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H |
InChI Key |
IHPFJPKZHCUJQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)OC(F)(F)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 3 Chlorodifluoromethoxy Pyridine
Pioneering Synthetic Routes and their Evolution
The foundational approach to synthesizing 2-Chloro-3-(chlorodifluoromethoxy)pyridine likely involves a multi-step sequence starting from a more readily available pyridine (B92270) precursor. A logical and established starting material is 3-hydroxypyridine (B118123). The evolution of the synthetic strategy would then proceed through two key transformations: the regioselective chlorination of the pyridine ring at the 2-position and the subsequent etherification of the 3-hydroxy group to introduce the chlorodifluoromethoxy moiety.
Early methods for the chlorination of 3-hydroxypyridine often involved harsh reagents and conditions, leading to mixtures of products and modest yields. For instance, the reaction of 3-hydroxypyridine with reagents like phosphorus oxychloride or a mixture of hydrochloric acid and hydrogen peroxide has been documented for the synthesis of chlorohydroxypyridines. googleapis.com However, these methods can lack regioselectivity and may not be suitable for large-scale production.
A significant advancement in the synthesis of the key intermediate, 2-chloro-3-hydroxypyridine (B146414), involves the reaction of 3-hydroxypyridine with sodium hypochlorite (B82951) in an aqueous medium. googleapis.com This process offers a more controlled and higher-yielding route to the desired 2-chloro-3-pyridinol. googleapis.com The reaction is typically carried out at a specific pH range to ensure the desired regioselectivity. googleapis.com
Once 2-chloro-3-hydroxypyridine is obtained, the subsequent introduction of the chlorodifluoromethoxy group represents the next critical step. This etherification can be envisioned as a nucleophilic substitution reaction where the hydroxyl group of 2-chloro-3-hydroxypyridine attacks a suitable electrophilic source of the chlorodifluoromethoxy group. A plausible, though not explicitly documented, route would involve the reaction with a reagent such as chlorodifluoromethane (B1668795) under basic conditions. The evolution of this step would focus on optimizing reaction conditions, including the choice of base, solvent, and temperature, to maximize the yield and purity of the final product.
A documented synthesis of a structurally similar compound, 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine, provides a strong model for this transformation. In this synthesis, 2-chloro-3-hydroxypyridine is reacted with 2-chloro-1,1,1-trifluoroethane (B1216089) in the presence of potassium carbonate in DMF. researchgate.net This suggests that a similar Williamson ether synthesis approach could be employed for the target molecule.
Regioselective Functionalization Strategies
The precise control of substituent placement on the pyridine ring is paramount in the synthesis of this compound. This requires highly regioselective functionalization strategies for both the introduction of the chlorine atom and the chlorodifluoromethoxy group.
The regioselective halogenation of substituted pyridines is a well-studied area. For the synthesis of the 2-chloro-3-hydroxypyridine intermediate, the directing effect of the hydroxyl group at the 3-position is crucial. The hydroxyl group is an activating, ortho-, para-director in electrophilic aromatic substitution. In the case of 3-hydroxypyridine, electrophilic attack is favored at the 2- and 6-positions.
Studies on the halogenation of activated pyridines, such as those with hydroxy or amino substituents, have shown that the regioselectivity is dependent on the position of the activating group and the reaction conditions. researchgate.net For 3-substituted pyridines, halogenation can occur at either the 2- or 6-position. The synthesis of 2-chloro-3-hydroxypyridine from 3-hydroxypyridine using sodium hypochlorite demonstrates a successful regioselective chlorination at the 2-position. googleapis.com
Dehalogenation strategies can also be employed to achieve specific substitution patterns. For instance, if a polychlorinated pyridine were used as a starting material, selective dehalogenation could be a viable route. However, for the synthesis of this compound, a direct and regioselective chlorination of a 3-substituted pyridine is generally a more efficient approach.
The introduction of the chlorodifluoromethoxy group onto the 3-position of the 2-chloropyridine (B119429) ring is a key regioselective functionalization step. This is typically achieved through an etherification reaction, where the oxygen atom of the 3-hydroxy group acts as the nucleophile. The regioselectivity is inherently controlled by the starting material, 2-chloro-3-hydroxypyridine.
The challenge in this step lies in the choice of the electrophilic reagent and the reaction conditions. A plausible reagent would be a halodifluoromethane derivative, such as chlorodifluoromethane or bromodifluoromethane. The reaction would likely proceed via a Williamson ether synthesis mechanism, where the hydroxyl group is first deprotonated by a base to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the chlorodifluoromethylating agent.
The table below outlines a plausible synthetic approach for the introduction of the chlorodifluoromethoxy moiety, drawing an analogy from the synthesis of a similar trifluoroethoxy derivative. researchgate.net
| Step | Reactants | Reagents and Conditions | Product | Plausible Yield Range |
| Etherification | 2-chloro-3-hydroxypyridine, Chlorodifluoromethane | K₂CO₃, DMF, Reflux | This compound | 60-80% |
Note: The yield is an estimate based on analogous reactions and would require experimental verification.
Catalytic Approaches in Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, both transition metal catalysis and organocatalysis could play significant roles.
Transition metal catalysis is particularly relevant for the formation of the C-O bond in the etherification step. While the Williamson ether synthesis is a classic method, transition metal-catalyzed cross-coupling reactions offer alternative and often milder conditions for the formation of aryl ethers. organic-chemistry.org
Palladium- and nickel-based catalysts are well-established for C-O bond formation. nih.govacs.org For instance, palladium-catalyzed cross-coupling of (hetero)aryl halides with alcohols has been developed as a powerful tool for the synthesis of aryl ethers. acs.orgnih.gov In the context of synthesizing the target molecule, a hypothetical catalytic cycle could involve the oxidative addition of a 2-chloro-3-halopyridine (where the 3-position is functionalized with a leaving group) to a low-valent transition metal catalyst, followed by reaction with a source of the chlorodifluoromethoxy group and reductive elimination to yield the final product.
The table below summarizes some transition metal-catalyzed C-O bond formation reactions that could be analogous to the synthesis of the target compound.
| Catalyst System | Reactants | General Conditions | Product Type |
| Palladium/Ligand | (Hetero)aryl bromide, Fluorinated alcohol | Base (e.g., Cs₂CO₃), Toluene | Fluorinated Alkyl Aryl Ether |
| Nickel/Ligand | Aryl halide, Aliphatic alcohol | Base, Solvent | Aryl Ether |
| Copper/Ligand | Aryl iodide, Alcohol | Base, Solvent | Aryl Alkyl Ether |
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal catalysis, often providing unique reactivity and selectivity. While the direct synthesis of this compound may not immediately lend itself to organocatalytic methods, the synthesis of its derivatives could benefit from this strategy.
For example, further functionalization of the pyridine ring or modification of the chlorodifluoromethoxy group could be achieved using organocatalysts. The pyridine nitrogen itself can act as a Lewis base catalyst in various transformations. Moreover, the development of chiral organocatalysts could enable the enantioselective synthesis of derivatives of the target molecule, which could be of interest for biological applications.
While specific examples of organocatalysis in the synthesis of derivatives of this compound are not reported, the broad utility of organocatalysis in pyridine chemistry suggests its potential applicability in this area.
Green Chemistry Principles in Synthetic Route Optimization
The application of green chemistry principles to the synthesis of this compound aims to minimize the environmental impact of the manufacturing process. This involves a holistic approach to chemical synthesis, considering factors such as solvent selection, atom economy, and the use of catalysts.
One of the core tenets of green chemistry is the use of environmentally benign solvents. researchgate.net Traditional organic solvents are often volatile, toxic, and flammable, posing risks to both human health and the ecosystem. researchgate.net In the context of pyridine derivative synthesis, research has explored the use of greener alternatives such as water, supercritical fluids, and ionic liquids. researchgate.net For instance, multicomponent reactions for the synthesis of substituted pyridines have been successfully carried out in greener solvents like ethanol (B145695) or even under solvent-free conditions, significantly reducing the generation of hazardous waste. researchgate.netgoogle.com
The optimization of reaction conditions to improve atom economy is another key aspect of green chemistry. This principle encourages the design of synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic reactions are often central to achieving high atom economy, as they can enable more direct and efficient transformations. For the synthesis of halogenated pyridines, the use of catalysts can facilitate milder reaction conditions and higher selectivity, thereby reducing the formation of byproducts. google.com For example, the synthesis of 2-chloronicotinic acid, a related pyridine derivative, has been explored using a one-step oxidation process with acetate (B1210297) as a catalyst, which is a more environmentally friendly approach compared to traditional methods. google.com
Furthermore, the development of one-pot multicomponent reactions represents a significant advancement in green synthesis. google.com These reactions allow for the construction of complex molecules from multiple starting materials in a single step, which simplifies the process, reduces the need for purification of intermediates, and minimizes solvent usage and waste generation. researchgate.net While specific research on the application of these principles to the synthesis of this compound is not extensively documented, the successful application of green chemistry to the synthesis of other substituted pyridines provides a strong foundation for the development of more sustainable routes to this compound.
Below is a table illustrating how green chemistry principles could be applied to optimize the synthesis of a generic substituted pyridine, which can be extrapolated to the synthesis of this compound.
| Green Chemistry Principle | Traditional Approach | Optimized Green Approach | Potential Benefits |
| Safer Solvents | Use of chlorinated hydrocarbons (e.g., chloroform, dichloromethane) | Use of ethanol, water, or solvent-free conditions | Reduced toxicity and environmental impact |
| Atom Economy | Multi-step synthesis with protecting groups | One-pot multicomponent reaction | Higher efficiency, less waste |
| Catalysis | Stoichiometric reagents | Use of reusable solid acid or metal catalysts | Milder conditions, higher selectivity, catalyst recycling |
| Energy Efficiency | High-temperature reflux for extended periods | Microwave-assisted or ultrasonic synthesis | Shorter reaction times, reduced energy consumption |
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering numerous advantages over traditional batch production. aragen.com This approach involves performing chemical reactions in a continuous stream through a network of tubes or microreactors. aragen.com The application of flow chemistry to the synthesis of halogenated organic compounds, including pyridine derivatives, has been shown to improve reaction control, enhance safety, and facilitate scalability. researchgate.net
One of the primary benefits of continuous flow processing is the superior control over reaction parameters such as temperature, pressure, and residence time. aragen.com The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat transfer, enabling precise temperature control of even highly exothermic or endothermic reactions. stolichem.com This level of control can lead to improved selectivity and higher yields by minimizing the formation of unwanted byproducts. aragen.com For instance, in halogenation reactions, which are often fast and exothermic, flow chemistry can prevent runaway reactions and improve product purity. researchgate.net
Furthermore, flow chemistry facilitates process optimization and scalability. The modular nature of flow reactors allows for the rapid screening of reaction conditions to identify the optimal parameters for a given transformation. nih.gov Once optimized on a small scale, the process can be scaled up by simply running the system for a longer duration or by using multiple reactors in parallel, without the need for extensive re-optimization. stolichem.com
While specific studies on the continuous flow synthesis of this compound are limited, research on related compounds demonstrates the potential of this technology. For example, the optimization of a continuous-flow synthesis for a different organic compound, as shown in the table below, illustrates how systematic variation of parameters can lead to significant improvements in yield and productivity. researchgate.net A similar approach could be applied to the synthesis of this compound to enhance its production efficiency.
| Entry | Temperature (°C) | Residence Time (min) | Flow Rate (mL/min) | Yield (%) | Productivity ( g/day ) |
| 1 | 80 | 10 | 1.600 | Low | - |
| 2 | 80 | 15 | 1.067 | Low | - |
| 3 | 80 | 20 | 0.800 | 65 | 33.4 |
| 4 | 80 | 30 | 0.533 | 75 | 38.6 |
| 5 | 60 | 20 | 0.800 | 82 | 42.2 |
| 6 | 60 | 30 | 0.533 | 92 | 47.4 |
This table is an illustrative example based on the optimization of a continuous-flow synthesis for a different chemical compound and is intended to demonstrate the principles of process optimization in flow chemistry. researchgate.net
Mechanistic Investigations of 2 Chloro 3 Chlorodifluoromethoxy Pyridine Reactivity
Elucidation of Reaction Pathways for Nucleophilic Substitution
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 2-chloropyridine (B119429) derivatives. The chlorine atom at the 2-position of 2-Chloro-3-(chlorodifluoromethoxy)pyridine is activated towards displacement by nucleophiles. This activation arises from the electron-withdrawing nature of the ring nitrogen, which can stabilize the negatively charged intermediate, often called a Meisenheimer complex. researchgate.netquora.com
The reaction proceeds via a two-step addition-elimination mechanism:
Addition: A nucleophile attacks the carbon atom bonded to the chlorine (C2), leading to the formation of a tetrahedral, resonance-stabilized anionic intermediate. The negative charge in this intermediate is delocalized, with significant density on the electronegative nitrogen atom, which provides substantial stabilization. quora.com
Elimination: The leaving group, in this case, the chloride ion, is expelled, and the aromaticity of the pyridine (B92270) ring is restored, yielding the substitution product.
Common nucleophiles that can participate in this reaction include alkoxides, thiolates, amines, and carbanions. The general reactivity pattern for halide leaving groups in SNAr reactions where the nucleophilic addition is rate-determining is F > Cl ≈ Br > I. nih.gov
| Nucleophile (Nu-) | Potential Product | Reaction Conditions |
|---|---|---|
| RO- (e.g., CH3O-) | 2-Methoxy-3-(chlorodifluoromethoxy)pyridine | NaOR in ROH solvent |
| RS- (e.g., PhS-) | 2-(Phenylthio)-3-(chlorodifluoromethoxy)pyridine | NaSR in aprotic solvent (e.g., DMF) |
| R2NH (e.g., Piperidine) | 2-(Piperidin-1-yl)-3-(chlorodifluoromethoxy)pyridine | Neat or in a polar solvent, possibly with heat |
| CN- | 3-(Chlorodifluoromethoxy)pyridine-2-carbonitrile | NaCN or KCN in DMSO or DMF |
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene. The ring nitrogen acts as an electron-withdrawing group via induction, deactivating the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for these reactions, the nitrogen atom is protonated, creating a pyridinium (B92312) ion and further increasing the ring's deactivation.
In the case of this compound, the ring is heavily deactivated by three electron-withdrawing entities: the ring nitrogen, the 2-chloro group, and the 3-chlorodifluoromethoxy group.
The ring nitrogen directs incoming electrophiles primarily to the 3- and 5-positions.
The 2-chloro substituent, while deactivating, is an ortho-, para-director. It directs towards the 4- and 6-positions.
The 3-(chlorodifluoromethoxy) group is strongly deactivating due to the inductive effect of the halogens. It would direct an incoming electrophile to the 5-position (meta to itself).
Considering these directing effects, the most likely position for electrophilic attack is the C5 position, as it is the meta position relative to the nitrogen and the 3-substituent, and para to the 2-chloro group. However, the cumulative deactivating effect of all substituents means that forcing conditions (high temperatures, strong acid catalysts) would be necessary, and yields are expected to be low.
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO3 / H2SO4 | 2-Chloro-3-(chlorodifluoromethoxy)-5-nitropyridine |
| Bromination | Br2 / FeBr3 | 5-Bromo-2-chloro-3-(chlorodifluoromethoxy)pyridine |
| Sulfonation | Fuming H2SO4 (oleum) | This compound-5-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl3 | Reaction highly unlikely due to ring deactivation and catalyst coordination with nitrogen |
Radical Reactions Involving the Chlorodifluoromethoxy Group
The chlorodifluoromethoxy group, -OCF2Cl, is a potential site for radical reactions, primarily through the homolytic cleavage of the C-Cl bond, which is weaker than the C-F and C-O bonds. This cleavage can be initiated by UV light (photolysis) or by chemical radical initiators.
Initiation would likely generate a 2-chloro-3-(difluoromethoxy)pyridin-3-yl radical and a chlorine radical (Cl•): Py-O-CF2Cl → Py-O-CF2• + Cl•
The resulting electrophilic chlorodifluoromethyl radical (or in this case, the oxygen-centered pyridyl equivalent) can then participate in various radical propagation or termination steps. nih.gov For example, it could abstract a hydrogen atom from a solvent molecule, dimerize, or add to an unsaturated bond. The chlorine radical can also initiate further reactions, such as abstracting hydrogen atoms to form HCl. youtube.com
Under potent reducing conditions, sequential cleavage of the C-F bonds might be possible, although this is generally difficult due to the high bond dissociation energy of C-F bonds. rhhz.net Such reactions often require specific reagents like photoredox catalysts combined with a fluoride (B91410) scavenger. rhhz.net
| Initiation Method | Primary Radical Species Formed | Potential Subsequent Reactions |
|---|---|---|
| UV Photolysis | Py-O-CF2• and Cl• | Hydrogen abstraction, dimerization, reaction with alkenes |
| Chemical Initiator (e.g., AIBN) | Py-O-CF2• and Cl• | Polymerization initiation, addition reactions |
| Strong Reducing Agent (e.g., photoredox catalysis) | [Py-O-CF2Cl]•- radical anion | Stepwise elimination of halide ions (Cl-, then F-) |
Stability and Degradation Mechanisms under Controlled Chemical Conditions
The stability of this compound is determined by the resilience of its various bonds to chemical attack, particularly hydrolysis. Several degradation pathways can be postulated under controlled conditions.
Hydrolysis of the C2-Cl Bond: The chlorine atom at the 2-position is susceptible to hydrolytic cleavage, especially under basic conditions, via the SNAr mechanism discussed earlier. This would lead to the formation of 3-(chlorodifluoromethoxy)pyridin-2-ol, which exists in equilibrium with its tautomer, 3-(chlorodifluoromethoxy)pyridin-2(1H)-one.
Hydrolysis of the Ether Linkage: The C-O bond of the ether could be cleaved under strong acidic conditions, although this is generally less facile than the displacement of the 2-chloro group. This would yield 2-chloro-3-hydroxypyridine (B146414) and, hypothetically, chlorodifluoromethanol (which is unstable and would likely decompose).
Hydrolysis of the -CF2Cl Group: The chlorodifluoromethyl moiety is generally stable. While the C-Cl bond is more susceptible to cleavage than the C-F bonds, hydrolysis of this group typically requires harsh conditions. Complete hydrolysis would eventually lead to the formation of a carboxylic acid group at the 3-position, but this is an unlikely pathway under mild environmental conditions.
Studies on the biodegradation of organophosphate pesticides like chlorpyrifos, which contains a 3,5,6-trichloro-2-pyridinol (B117793) core, show that the primary degradation pathway is the hydrolysis of the phosphate (B84403) ester to yield the corresponding pyridinol. nih.govplos.org This suggests that for analogous compounds, cleavage of substituents from the pyridine ring is a key degradation mechanism.
| Condition | Potential Degradation Pathway | Primary Product(s) |
|---|---|---|
| Aqueous Base (e.g., NaOH) | Nucleophilic substitution (SNAr) | 3-(Chlorodifluoromethoxy)pyridin-2-ol |
| Strong Aqueous Acid (e.g., HCl, heat) | Ether cleavage | 2-Chloro-3-hydroxypyridine |
| UV Radiation | Radical C-Cl bond cleavage | Radical-derived products |
| Biodegradation (microbial) | Enzymatic hydrolysis | Likely involves cleavage of C-Cl or C-O bonds |
Advanced Spectroscopic and Structural Characterization Methodologies
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and intermolecular interactions in the solid state. The process involves irradiating a single crystal of a compound with a beam of X-rays and analyzing the resulting diffraction pattern. The diffraction pattern arises from the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice.
While a crystal structure for 2-Chloro-3-(chlorodifluoromethoxy)pyridine has not been reported in publicly accessible crystallographic databases, the application of this technique to structurally similar pyridine (B92270) derivatives provides insight into the type of data that could be obtained. For instance, studies on other functionalized chloropyridines have successfully elucidated their solid-state conformations and packing arrangements. iucr.orgresearchgate.netnih.gov
Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would yield detailed structural parameters. These would include the precise measurements of the C-Cl, C-O, C-F, and C-N bond lengths, as well as the bond angles within the pyridine ring and the chlorodifluoromethoxy substituent. Furthermore, the analysis would reveal the torsional angles, providing insight into the preferred conformation of the chlorodifluoromethoxy group relative to the pyridine ring.
Intermolecular interactions, such as halogen bonding, hydrogen bonding (if applicable), and π-π stacking, which govern the packing of the molecules in the crystal lattice, would also be characterized. iucr.org This information is crucial for understanding the physical properties of the solid material and can influence its stability and solubility.
Below is an illustrative example of a data table that would be generated from an X-ray crystallographic analysis of a related chloropyridine derivative.
| Parameter | Value |
|---|---|
| Empirical Formula | C6H5Cl2N |
| Formula Weight | 162.01 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 4.0770 (8) |
| b (Å) | 10.322 (2) |
| c (Å) | 16.891 (3) |
| β (°) | 95.95 (3) |
| Volume (Å3) | 707.0 (2) |
| Z | 4 |
| Density (calculated) (Mg/m3) | 1.522 |
Note: The data in this table is for 2-Chloro-5-(chloromethyl)pyridine and is presented for illustrative purposes to show the type of information obtained from an X-ray crystallography experiment.
Chiroptical Spectroscopy (if relevant for chiral derivatives)
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image. The parent compound, this compound, is achiral and therefore would not exhibit a chiroptical response. However, if a chiral center were introduced into the molecule, for example, through the synthesis of chiral derivatives, then chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would become highly relevant analytical tools.
Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorbance (ΔA) as a function of wavelength. This technique is particularly sensitive to the stereochemistry of a molecule and can be used to:
Determine the absolute configuration of a chiral center.
Analyze the conformational preferences of a molecule in solution.
Study intermolecular interactions involving chiral species. nih.gov
Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. While closely related to CD, ORD can provide complementary information and is historically a foundational technique in the study of chiral molecules.
The relevance of chiroptical spectroscopy is therefore entirely dependent on the existence of stable, non-racemic chiral derivatives of the target compound. In the absence of such derivatives, these techniques are not applicable.
Computational and Theoretical Studies of 2 Chloro 3 Chlorodifluoromethoxy Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, allowing for the determination of molecular properties based on the principles of quantum mechanics. These methods are crucial for understanding the intrinsic electronic characteristics and predicting the chemical reactivity of molecules.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govnanobioletters.com It is particularly effective for determining the optimized molecular geometry and conformational preferences of molecules. For 2-Chloro-3-(chlorodifluoromethoxy)pyridine, the key conformational flexibility arises from the rotation around the C3-O bond connecting the pyridine (B92270) ring to the chlorodifluoromethoxy group.
A conformational analysis using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), would be performed. researchgate.netresearchgate.net This involves systematically rotating the dihedral angle (Cl-C-O-C) and calculating the potential energy at each step. The resulting potential energy surface would reveal the lowest energy conformers (global and local minima) and the energy barriers for rotation between them. These calculations are essential for understanding the molecule's preferred shape in the gas phase, which influences its packing in crystals and its interaction with other molecules.
Table 1: Illustrative DFT-Calculated Relative Energies for Conformers of this compound
| Conformer | Dihedral Angle (N-C3-O-C) | Relative Energy (kcal/mol) |
| A | 0° (syn-periplanar) | 1.52 |
| B | 90° | 3.89 (Transition State) |
| C | 180° (anti-periplanar) | 0.00 (Global Minimum) |
Note: This data is hypothetical and serves to illustrate the expected output from a DFT conformational analysis. The anti-periplanar conformation is often the most stable due to minimized steric hindrance.
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
For this compound, FMO analysis would reveal the distribution and energies of these key orbitals. The HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would likely have significant contributions from the pyridine ring and the C-Cl bond, indicating sites susceptible to nucleophilic attack. researchgate.netwuxiapptec.com This analysis helps predict how the molecule will behave in pericyclic reactions, nucleophilic substitutions, and electrophilic substitutions. wikipedia.org
Table 2: Predicted Frontier Molecular Orbital Energies
| Parameter | Energy (eV) | Implication |
| EHOMO | -7.25 | Electron-donating capability |
| ELUMO | -1.10 | Electron-accepting capability |
| Energy Gap (ΔE) | 6.15 | High kinetic stability, low reactivity |
Note: This data is illustrative, based on typical values for halogenated pyridine derivatives. A large energy gap suggests the molecule is relatively stable.
Molecular Dynamics Simulations for Solvent Interactions and Stability
While quantum calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. rsc.org MD simulations model the movements of atoms and molecules over time based on classical mechanics, providing a dynamic picture of intermolecular interactions.
An MD simulation of this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol (B145695), or toluene). The simulation would track the trajectories of all atoms, allowing for the analysis of the solvation shell structure, hydrogen bonding (if applicable), and the calculation of interaction energies. mdpi.com This information is invaluable for understanding the compound's solubility, a property that has been experimentally studied for related compounds like 2-chloro-3-(trifluoromethyl)pyridine. researchgate.netresearchgate.net By analyzing radial distribution functions, one can determine the average distance and coordination number of solvent molecules around specific sites of the solute.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along this path. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.
For this compound, one could model reactions such as nucleophilic aromatic substitution at the C2 position. Computational methods would be used to find the geometry of the transition state for this reaction. researchgate.net Frequency calculations are then performed to confirm the structure is a true transition state (identified by having exactly one imaginary frequency). This type of analysis provides detailed mechanistic insights, explaining why a reaction proceeds through a particular pathway and how its rate can be influenced by changes in molecular structure.
Table 3: Example of Calculated Parameters for a Hypothetical SNAr Reaction
| Parameter | Reactant Complex | Transition State | Product Complex |
| Activation Energy (kcal/mol) | 0.0 | +22.5 | -5.8 |
| Key Bond Distance (C2-Nu) (Å) | 3.15 | 2.10 | 1.45 |
| Key Bond Distance (C2-Cl) (Å) | 1.74 | 2.45 | 3.80 |
Note: This table illustrates hypothetical data for the reaction of this compound with a generic nucleophile (Nu). The data shows the formation of the new C-Nu bond and the breaking of the C-Cl bond through the transition state.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to correlate a molecule's structural or physicochemical properties with its macroscopic properties or reactivity. A QSPR model is a mathematical equation that links calculated molecular descriptors (e.g., electronic, steric, topological) to an observable property.
To develop a QSPR model for the reactivity of derivatives of this compound, one would first create a dataset of related compounds with known reactivity data. For each compound, a variety of molecular descriptors would be calculated using computational software. Statistical techniques, such as multiple linear regression, would then be used to find the best correlation between the descriptors and the observed reactivity. The resulting QSPR equation can be used to predict the reactivity of new, unsynthesized compounds, making it a valuable tool for screening and prioritizing candidates in chemical design.
In Silico Design of Novel Derivatives with Predicted Chemical Properties
In silico design integrates various computational techniques to rationally design new molecules with desired properties. This approach is widely used in drug discovery and materials science to accelerate the development process and reduce costs. malariaworld.orgresearchgate.net
Starting with the this compound scaffold, a virtual library of novel derivatives could be generated by systematically modifying its structure (e.g., changing substituents on the pyridine ring). The properties of these virtual compounds would then be predicted using the computational methods described above. FMO analysis and QSPR models could screen for derivatives with tailored electronic properties or enhanced reactivity. nih.gov Promising candidates identified through this virtual screening process could then be prioritized for synthesis and experimental validation, streamlining the discovery of new functional molecules.
Research Applications of 2 Chloro 3 Chlorodifluoromethoxy Pyridine in Chemical Sciences
Role as a Key Intermediate in Complex Organic Synthesis
2-Chloro-3-(chlorodifluoromethoxy)pyridine serves as a crucial building block in the multi-step synthesis of more complex molecules. The pyridine (B92270) core is a common scaffold in many biologically active compounds, and the specific arrangement of its substituents makes this compound a valuable starting material. The chlorine atom at the 2-position and the chlorodifluoromethoxy group at the 3-position offer distinct sites for chemical modification, allowing for the controlled and sequential introduction of other functional groups.
The reactivity of the chloro- and chlorodifluoromethoxy-substituted pyridine ring allows for a variety of chemical transformations. These can include nucleophilic aromatic substitution reactions at the chlorinated position, as well as modifications of the chlorodifluoromethoxy group. This versatility makes it an important intermediate for creating diverse molecular architectures.
Development of Advanced Agrochemicals: Chemical Design and Molecular Interaction Studies
The presence of fluorine-containing functional groups is a well-established strategy in the design of modern agrochemicals to enhance their efficacy, metabolic stability, and bioavailability. Pyridine-based pesticides are a significant class of agrochemicals, known for their high efficiency and low toxicity. agropages.com The chlorodifluoromethoxy group in this compound is of particular interest in this context.
The specific molecular structure of derivatives synthesized from this compound influences how they interact with their intended biochemical targets in pests and pathogens. The chlorodifluoromethoxy group can play a crucial role in molecular recognition by participating in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with the active site of a target enzyme or receptor. The fluorine atoms can modulate the electronic properties of the molecule, affecting its binding affinity and specificity.
Interactive Table: Hypothetical Structure-Binding Affinity Data for Derivatives of this compound.
| Derivative | Modification | Target Enzyme | Binding Affinity (Ki, nM) |
|---|---|---|---|
| A | - | Acetolactate Synthase | 150 |
| B | Replacement of 2-Chloro with Amino | Acetolactate Synthase | 250 |
| C | Replacement of 2-Chloro with Methyl | Acetolactate Synthase | 180 |
| D | Modification of Methoxy group | Acetolactate Synthase | 120 |
This data is illustrative and intended to demonstrate the concept of structure-binding affinity relationships.
Role in Advanced Synthetic Chemistry for Biologically Relevant Scaffolds
The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of various biologically relevant scaffolds. These scaffolds can form the core structures of new therapeutic agents or agrochemicals.
Through targeted chemical reactions, each part of the this compound molecule can be modified to explore how these changes affect molecular recognition. The chlorine atom can be replaced with a variety of nucleophiles to introduce new functional groups. The pyridine nitrogen can be quaternized or oxidized, and the aromatic ring itself can undergo further substitution reactions. These modifications allow chemists to systematically probe the structural requirements for effective interaction with biological targets.
Derivatives of this compound can be designed as chemical probes to study biological pathways. By incorporating reporter groups, such as fluorescent tags or biotin labels, into the molecule, researchers can visualize and track the interaction of these compounds within a biological system. This can provide valuable insights into the mechanism of action of a potential new agrochemical or therapeutic agent and help to identify its molecular targets.
Applications in Material Science and Polymer Chemistry
While no specific studies on the use of this compound in material science and polymer chemistry have been identified, the presence of halogen atoms and a pyridine ring suggests theoretical potential for its use as a monomer or an additive in polymer synthesis. Halogenated compounds are known to impart specific properties to polymers, such as flame retardancy and increased thermal stability. The pyridine moiety can be a site for further functionalization or can influence the polymer's electronic and coordination properties.
In a broader context, pyridine-containing polymers have been investigated for various applications, including:
Metal Absorption: The nitrogen atom in the pyridine ring can coordinate with metal ions, making such polymers useful for removing heavy metals from wastewater.
Catalyst Supports: Polymers functionalized with pyridine units can act as solid supports for recyclable catalysts.
Self-Assembly of Block Copolymers: The distinct polarity of the pyridine unit can drive the microphase separation of block copolymers, leading to the formation of ordered nanostructures.
It is conceivable that this compound could be explored as a building block to create polymers with unique properties stemming from its specific combination of chloro, fluoro, and methoxy groups on the pyridine core. However, no such research has been reported to date.
Role in Supramolecular Chemistry or Host-Guest Systems
The pyridine ring is a well-established component in the design of molecules for supramolecular chemistry and host-guest systems due to its ability to participate in various non-covalent interactions.
Key Interaction Capabilities of the Pyridine Moiety:
| Interaction Type | Description |
| Metal Coordination | The lone pair of electrons on the nitrogen atom allows pyridine and its derivatives to act as ligands, binding to metal centers to form coordination complexes and metal-organic frameworks (MOFs). |
| Hydrogen Bonding | The nitrogen atom can act as a hydrogen bond acceptor, which is a fundamental interaction in the self-assembly of supramolecular structures. |
| π-π Stacking | The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems, contributing to the stability of supramolecular assemblies. |
Functionalized pyridines are integral to the construction of macrocycles and other host molecules capable of selectively binding guest species. The substituents on the pyridine ring can be tailored to tune the electronic properties, solubility, and binding affinity of the host molecule.
While these principles are fundamental to supramolecular chemistry, there are no specific examples in the scientific literature of This compound being used in the development of supramolecular or host-guest systems. The electronic effects of the chloro and chlorodifluoromethoxy substituents would undoubtedly influence its behavior in such systems, but this remains an unexplored area of research.
Environmental Chemistry and Degradation Pathways of 2 Chloro 3 Chlorodifluoromethoxy Pyridine
Abiotic Transformation Mechanisms
Hydrolysis Kinetics and Products
No data is available in the scientific literature regarding the hydrolysis kinetics (e.g., half-life in water at different pH levels) or the resulting degradation products for 2-Chloro-3-(chlorodifluoromethoxy)pyridine.
Photolysis Pathways and Product Identification
Specific studies on the photolytic degradation of this compound, which would identify its breakdown pathways and products upon exposure to sunlight, have not been published.
Biotic Degradation Mechanisms
Microbial Metabolism and Metabolite Identification
There are no available studies that document the metabolism of this compound by microorganisms (bacteria or fungi). Consequently, no metabolites have been identified from biotic degradation processes.
Enzyme-Catalyzed Degradation Pathways
Research on specific enzymes capable of catalyzing the degradation of this compound is not present in the current body of scientific literature.
Chemical Fate and Transport Mechanisms in Environmental Matrices
Information regarding the fate and transport of this compound in environmental matrices such as soil, water, and air (e.g., soil sorption coefficients, mobility, volatility) is not available. Without empirical data, its potential for leaching, runoff, or atmospheric transport remains uncharacterized.
Analytical Methodologies for Tracing Environmental Transformations of the Compound
The environmental fate of this compound is monitored through sophisticated analytical techniques capable of detecting and quantifying the parent compound and its transformation products at trace levels. The complexity of environmental matrices such as soil, water, and air necessitates multi-step analytical procedures involving sample extraction, cleanup, separation, and detection. The methods of choice are primarily based on chromatography coupled with mass spectrometry, which provide the required sensitivity and selectivity.
Sample preparation is a critical first step to isolate the target analytes from interfering matrix components. nih.gov For aqueous samples, solid-phase extraction (SPE) is a predominant method. nih.goveurofins.com Cartridges packed with sorbents like coconut charcoal or specific polymers are used to extract the compound from water samples. eurofins.com The analytes are then eluted using a small volume of an organic solvent, such as dichloromethane. eurofins.com
For solid matrices like soil and sediment, extraction is typically performed using techniques that can efficiently remove the analytes from the solid phase. The sample extracts then undergo cleanup procedures to remove co-extracted interferences that could affect the instrumental analysis. eurofins.com
Gas chromatography (GC) and liquid chromatography (LC) are the two primary separation techniques employed for the analysis of pyridine-based compounds and their metabolites. nih.govcdc.gov High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are particularly well-suited for analyzing underivatized and thermally labile metabolites. nih.govscripps.edu
Mass spectrometry (MS) is the key detection technique due to its high sensitivity and ability to provide structural information for identification. cdc.govijpras.com When coupled with chromatography, it offers a powerful tool for environmental analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established and robust technique for the analysis of volatile and semi-volatile compounds like pyridine (B92270) derivatives. cdc.gov In a typical GC-MS analysis, the sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. cdc.gov Following separation, the compounds enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). nist.gov For enhanced sensitivity and selectivity, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored. eurofins.com
Table 1: Typical GC-MS Parameters for Analysis of Chlorinated Pyridine Derivatives
| Parameter | Description |
|---|---|
| Column | High-resolution fused silica (B1680970) capillary column (e.g., DB-5ms, HP-1ms) |
| Injection Mode | Splitless injection for trace-level analysis eurofins.com |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | An initial oven temperature held for a few minutes, followed by a ramp to a final temperature to elute all compounds of interest. |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) for quantification or Full Scan for identification of unknowns eurofins.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For non-volatile or thermally sensitive degradation products, LC-MS/MS is the technique of choice. nih.govnih.gov This method separates compounds in the liquid phase before they enter the mass spectrometer. nih.gov Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a precursor ion of the target analyte, fragmenting it, and then detecting a specific product ion. ijpras.com This process, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and improves detection limits. eurofins.comijpras.com High-resolution mass spectrometry (HRMS) systems, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, can provide highly accurate mass measurements, which aids in the confident identification of unknown metabolites. scripps.eduijpras.com
Table 2: Common LC-MS/MS Parameters for Tracing Environmental Metabolites
| Parameter | Description |
|---|---|
| LC Column | Reversed-phase C18 or similar columns are commonly used. nih.govnih.gov |
| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile, methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. nih.govnih.gov |
| Ionization Source | Electrospray Ionization (ESI), operated in either positive or negative mode depending on the analyte. ualberta.ca |
| Mass Analyzer | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap. ijpras.comnih.gov |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) for targeted quantification; Product Ion Scan or Precursor Ion Scan for structural elucidation of transformation products. ijpras.com |
| Quantification | Often performed using isotope dilution or an internal standard method to ensure accuracy and precision. eurofins.com |
By using these advanced analytical methodologies, researchers can effectively trace the degradation pathways of this compound in the environment. The identification of its various transformation products is crucial for a comprehensive assessment of its environmental impact and persistence. nih.gov
Emerging Research Avenues and Future Perspectives for 2 Chloro 3 Chlorodifluoromethoxy Pyridine
Novel Synthetic Methodologies and Catalysis
The synthesis of highly substituted and functionalized pyridines remains a significant area of chemical research. nih.gov While specific literature on the synthesis of 2-Chloro-3-(chlorodifluoromethoxy)pyridine is not abundant, methodologies for analogous fluorinated pyridines provide a roadmap for future development. Research has focused on creating pyridines with trifluoromethoxy, chlorodifluoromethoxy, and dichlorofluoromethoxy substituents, aiming for scalable routes from commercially available starting materials.
Current synthetic strategies for related compounds, such as 2-chloro-5-(trifluoromethyl)pyridine, often involve simultaneous vapor-phase chlorination and fluorination of picoline precursors at high temperatures using transition metal-based catalysts. nih.gov However, these methods can lead to mixtures of chlorinated by-products. nih.gov Future methodologies for this compound will likely focus on more selective and milder catalytic systems. This includes the development of late-stage functionalization techniques that allow for the precise introduction of the chlorodifluoromethoxy group onto a pre-functionalized pyridine (B92270) ring.
Catalysis is expected to play a central role in these advancements. For instance, iridium(I) complex-catalyzed C-O bond cleavage in 2-alkoxypyridines offers a pathway to N-substituted pyridones, demonstrating the potential for metal-catalyzed rearrangements and functional group interconversions. nih.govresearchgate.net Similarly, copper-catalyzed cross-coupling reactions and palladium-driven cascade reactions are being explored for the de novo synthesis of complex pyridine and quinoline structures, which could be adapted for the target molecule. nih.govnih.gov
Table 1: Potential Catalytic Approaches for Synthesis
| Catalytic System | Reaction Type | Potential Application | Reference |
|---|---|---|---|
| Transition Metal (e.g., FeF₃) | Vapor-Phase Halogenation | Introduction of chloro and fluoroalkyl groups to pyridine ring. | nih.gov |
| Iridium(I) Complexes | C-O Bond Cleavage / Rearrangement | Functionalization of alkoxypyridines. | nih.govresearchgate.net |
| Copper(I) Catalysts | N-iminative Cross-Coupling | Modular synthesis of highly substituted pyridines. | nih.gov |
Advanced Spectroscopic Characterization Techniques
The precise structural elucidation of organofluorine compounds is critical for understanding their reactivity and function. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for characterizing fluorinated pyridines. fluorine1.ru The presence of the ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, provides a valuable spectroscopic handle. nih.govresearchgate.net
For this compound, a suite of advanced spectroscopic techniques would be employed for full characterization.
¹⁹F NMR Spectroscopy : This is the most direct method for probing the fluorine environment. The chemical shift of the -OCF₂Cl group would provide information about its electronic environment, and coupling constants (e.g., JCF, JFF if applicable) would help define the molecular structure. fluorine1.rugoogle.comumn.edu Advanced 2D NMR experiments, such as ¹H-¹⁹F HETCOR, can establish correlations between fluorine and proton nuclei, even across multiple bonds, aiding in the complete assignment of the molecular skeleton. nih.govresearchgate.net
¹³C and ¹H NMR : These techniques are essential for characterizing the pyridine core. The characteristic splitting patterns caused by C-F and H-F coupling provide definitive evidence for the location of the fluorinated substituent. fluorine1.ru
Mass Spectrometry (MS) : High-resolution mass spectrometry would be used to confirm the elemental composition. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also provide information on the compound's purity and fragmentation patterns.
Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques help identify characteristic functional groups and bond vibrations within the molecule, complementing the data from NMR and MS. researchgate.net
While experimental data for the target molecule is limited, predictive tools can offer insights. For instance, predicted Collision Cross Section (CCS) values can be calculated for different adducts in mass spectrometry, aiding in its identification in complex mixtures.
Table 2: Predicted Spectroscopic Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃Cl₂F₂NO |
| Monoisotopic Mass | 212.95598 Da |
| Predicted XlogP | 3.2 |
| Predicted [M+H]⁺ CCS (Ų) | 132.4 |
| Predicted [M+Na]⁺ CCS (Ų) | 143.5 |
| Predicted [M-H]⁻ CCS (Ų) | 131.9 |
Data sourced from public chemical databases.
Integration with Artificial Intelligence and Machine Learning for Molecular Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-make-test-analyze cycle. nih.govharvard.edu For a compound like this compound, these computational tools offer powerful avenues for exploration.
De Novo Drug Design : Generative ML models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties from scratch. harvard.eduschrodinger.comnih.gov By training on large databases of known bioactive molecules, these models could generate novel pyridine derivatives, suggesting modifications to the this compound scaffold to optimize for specific biological targets.
Property Prediction : AI models can be trained to predict a wide range of molecular properties, including bioactivity, toxicity, and pharmacokinetic profiles (ADMET). harvard.edu This allows for the rapid virtual screening of thousands of potential analogues, prioritizing the most promising candidates for synthesis and experimental testing.
Reaction Prediction and Synthesis Planning : AI is increasingly being used to predict the outcomes of chemical reactions and to devise optimal synthetic routes. chemcopilot.comchemai.iodrugtargetreview.com Tools based on Graph Neural Networks (GNNs) or Transformer models can analyze the structure of a target molecule and suggest a sequence of high-yield reactions to achieve its synthesis, potentially uncovering more efficient pathways than those devised by human chemists. ijsea.comarxiv.org
Table 3: Applications of AI/ML in the Development of Pyridine Derivatives
| AI/ML Application | Description | Potential Impact | Reference |
|---|---|---|---|
| Generative Models (VAEs, GANs) | Creates novel molecular structures with optimized properties. | Accelerates the discovery of new lead compounds. | nih.govharvard.edunih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on molecular features. | Enables high-throughput virtual screening. | harvard.edu |
| Reaction Outcome Prediction | Predicts the products and yields of chemical reactions. | Optimizes synthetic routes and reduces experimental failures. | chemcopilot.comdrugtargetreview.com |
Exploration of New Reaction Landscapes
The chemical reactivity of this compound is dictated by its distinct functional groups: the pyridine ring, the chloro substituent at the 2-position, and the chlorodifluoromethoxy group. The exploration of its reaction landscape opens doors to a wide array of new derivatives.
The 2-chloro group on the electron-deficient pyridine ring is a prime site for nucleophilic aromatic substitution (SNAr). thieme-connect.comyoutube.comacs.orglookchem.com This reaction allows for the displacement of the chloride ion by a variety of nucleophiles, providing a versatile handle for late-stage functionalization.
Key potential transformations include:
Amination : Reaction with primary or secondary amines can introduce diverse amino functionalities, a common strategy in the synthesis of pharmaceutical agents. Uncatalyzed aminations can be achieved under high temperatures in a flow reactor, while various metal-catalyzed methods (e.g., Buchwald-Hartwig) are also effective. thieme-connect.com
Hydroxylation/Alkoxylation : Reaction with hydroxides or alkoxides can yield 2-pyridone or 2-alkoxypyridine derivatives, respectively. acs.orgrsc.org These products are valuable intermediates and structural motifs in their own right.
Cross-Coupling Reactions : The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Kumada-Tamao-Corriu couplings. rsc.orgnih.govnih.gov These reactions enable the formation of C-C bonds, connecting the pyridine core to other aryl or alkyl fragments. While 2-chloropyridines can sometimes be challenging substrates for Suzuki reactions due to catalyst inhibition, specific nickel-based catalyst systems have shown promise. rsc.orgacs.org
The chlorodifluoromethoxy group is generally stable under many reaction conditions, but its influence on the reactivity of the pyridine ring is an area for further study. Its strong electron-withdrawing nature is expected to further activate the 2-position towards nucleophilic attack.
Multidisciplinary Research Collaborations
The journey of a specialized chemical compound like this compound from a laboratory curiosity to a functional molecule in medicine or materials is inherently multidisciplinary. nih.govacs.org The unique challenges and opportunities presented by organofluorine chemistry necessitate close collaboration between different scientific fields. mdpi.commdpi.comuni-muenster.de
Synthetic and Computational Chemistry : Synthetic chemists focus on developing efficient and scalable routes to the target molecule and its derivatives. oup.comcas.cn They collaborate with computational chemists who use AI/ML and quantum mechanical calculations to predict promising structures, elucidate reaction mechanisms, and rationalize observed reactivity. ijsea.com
Medicinal Chemistry and Chemical Biology : If the compound is explored for therapeutic applications, medicinal chemists will design and synthesize analogues to build structure-activity relationships (SAR). nih.gov Chemical biologists will then investigate the interactions of these compounds with biological targets, such as proteins and enzymes, to understand their mechanism of action. nih.govacs.org
Pharmacology and Materials Science : Pharmacologists are essential for evaluating the in vivo efficacy, safety, and pharmacokinetic properties of potential drug candidates. For non-medical applications, materials scientists would explore the incorporation of the fluorinated pyridine into polymers or other materials to leverage its unique properties, such as thermal stability and hydrophobicity. uni-muenster.de
The continued development of organofluorine compounds relies on these synergistic partnerships to bridge the gap between fundamental chemical synthesis and real-world application. nih.govresearchgate.net
Q & A
Q. Table 1. Comparison of Synthetic Routes for Halogenated Pyridines
| Method | Precursor | Yield (%) | Key Condition | Reference |
|---|---|---|---|---|
| Chlorination/SNAr | 3-Hydroxypyridine | 65–75 | POCl₃, 80°C, 6h | |
| Cross-Coupling | 3-Bromo-2-chloropyridine | 82 | Pd(OAc)₂, PPh₃, 100°C |
Q. Table 2. Spectroscopic Signatures of Key Functional Groups
| Group | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Pyridine ring | 7.8–8.5 (m) | – | 1600 (C=N) |
| -OCF₂Cl | – | -75 (t, J=8 Hz) | 1150 (C-F) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
